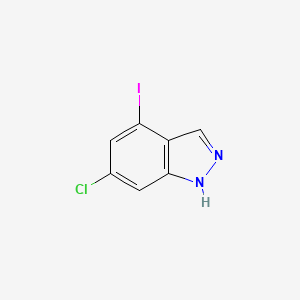

6-Chloro-4-iodo-1H-indazole

Vue d'ensemble

Description

6-Chloro-4-iodo-1H-indazole is a solid compound . It is an important heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Molecular Structure Analysis

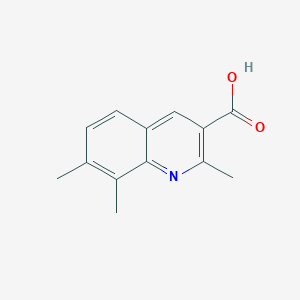

The molecular structure of this compound is represented by the SMILES string IC1=CC(Cl)=CC2=C1C=NN2 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .Physical And Chemical Properties Analysis

This compound is a solid compound . The InChI key for this compound is CZQKFAYNSDDHKA-UHFFFAOYSA-N .Applications De Recherche Scientifique

1. Antibacterial and Antifungal Applications

A study by Samadhiya et al. (2012) explored derivatives of 6-nitro-1H-indazole, a compound related to 6-Chloro-4-iodo-1H-indazole. These derivatives demonstrated antibacterial, antifungal, and antitubercular activities against selected microorganisms.

2. Crystal Structure Analysis

The study of the crystal structure of related indazole compounds, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, provides insights into the molecular configuration and potential applications in material science or molecular design. This was investigated by Chicha et al. (2014).

3. Pain Management

Rooney et al. (2014) discovered that certain indazole derivatives act as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which has implications in the treatment of inflammatory pain.

4. Synthetic Approaches for Biological Interest

Indazole derivatives, including those related to this compound, have been synthesized for potential biological interest. Isin et al. (2001) focused on the characterization of these products for potential medical applications.

5. Anticancer Applications

A study by Hoang et al. (2022) highlighted the synthesis of 6-aminoindazole derivatives, demonstrating potent anticancer activity, particularly in colorectal cancer cells.

6. Development of Antitumor Drugs

Ruthenium complexes with azole compounds, including indazoles, were studied by Reisner et al. (2005) for their potential as antitumor drugs. This research demonstrates the role of indazole derivatives in developing new cancer therapies.

Mécanisme D'action

Target of Action

6-Chloro-4-iodo-1H-indazole is a heterocyclic compound that has been found to possess potent pharmacological activity Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

Indazole derivatives have been known to interact with their targets and cause changes that result in their pharmacological effects .

Biochemical Pathways

Indazole derivatives have been known to affect various biochemical pathways, leading to their wide range of medicinal applications .

Result of Action

One study has shown that a compound with an indazole structure exhibited a promising inhibitory effect against the k562 cell line .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

6-chloro-4-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQKFAYNSDDHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646194 | |

| Record name | 6-Chloro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-56-2 | |

| Record name | 6-Chloro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)

![4-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B3024401.png)